molecular formula C15H18N4O2 B7033132 N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide

Cat. No.: B7033132
M. Wt: 286.33 g/mol
InChI Key: VRMSKOMQIFOFOF-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-16-15(18-19(10)2)17-14(20)12-5-3-4-11(8-12)13-6-7-21-9-13/h3-5,8,13H,6-7,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMSKOMQIFOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)NC(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Oxolan Group: The oxolan (tetrahydrofuran) group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide group is usually formed by reacting the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the oxolan group.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or benzamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,4-triazol-3-yl)benzamide: Lacks the oxolan group, which may affect its biological activity.

    N-(1,5-dimethyl-1,2,4-triazol-3-yl)benzamide: Similar structure but without the oxolan group.

    3-(Oxolan-3-yl)benzamide: Contains the oxolan group but lacks the triazole ring.

Uniqueness

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-(oxolan-3-yl)benzamide is unique due to the presence of both the triazole and oxolan groups, which may confer distinct chemical and biological properties compared to its analogs.

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